molecular formula C11H10BrNO2 B599130 3-Bromo-6-ethoxy-4-hydroxyquinoline CAS No. 1204810-21-8

3-Bromo-6-ethoxy-4-hydroxyquinoline

Cat. No. B599130
M. Wt: 268.11
InChI Key: BPWOTAUMTNBLFG-UHFFFAOYSA-N
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Description

“3-Bromo-6-ethoxy-4-hydroxyquinoline” is a chemical compound . It is a derivative of quinoline, a class of compounds that have been found to have pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of quinoline derivatives has been the subject of many studies due to their biological and pharmaceutical importance . Various methods have been reported for the synthesis of quinoline derivatives, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Bromo-6-ethoxy-4-hydroxyquinoline and its derivatives participate in a variety of chemical reactions, serving as building blocks for more complex compounds. For instance, bromoethoxyisoquinolines, closely related to 3-Bromo-6-ethoxy-4-hydroxyquinoline, undergo nucleophilic substitution reactions, forming complex substituted biisoquinolines (Sanders, Dijk, & Hertog, 2010). Additionally, these compounds are used in solid-phase synthesis to create derivatives designed for structure-activity relationship studies in the field of cytotoxicity (Kadrić et al., 2014).

Photolabile Protecting Groups

Brominated hydroxyquinolines, including structures similar to 3-Bromo-6-ethoxy-4-hydroxyquinoline, are used as photolabile protecting groups for carboxylic acids. These groups have demonstrated high sensitivity to multiphoton-induced photolysis, making them suitable for in vivo applications. Their solubility and low fluorescence are advantageous for caging biological messengers (Fedoryak & Dore, 2002).

Coordination Chemistry

In coordination chemistry, derivatives of 3-Bromo-6-ethoxy-4-hydroxyquinoline are utilized. An example is the synthesis of an ethylene-linked catechol/8-hydroxyquinoline derivative and its dinuclear gallium(III) complex. These compounds exhibit interesting structural properties and potential application in materials science (Albrecht, Blau, & Röttele, 2000).

Antifungal and Antimicrobial Activity

3-Bromo-6-ethoxy-4-hydroxyquinoline derivatives have been explored for their biological activity. For instance, the synthesis and antifungal activity of 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-chlorophenyl)-6-Bromo-3(H)-quinazolin-4-one and its metal chelates have been reported, showing promising biological activity (Vashi & Patel, 2013). Moreover, novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones derived from 3-Bromo-6-ethoxy-4-hydroxyquinoline were synthesized and evaluated for their antimicrobial properties (Hassanin & Ibrahim, 2012).

Future Directions

The future directions for the research and development of “3-Bromo-6-ethoxy-4-hydroxyquinoline” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities . Additionally, their potential applications in drug discovery and medicinal chemistry could be investigated .

properties

IUPAC Name

3-bromo-6-ethoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-7-3-4-10-8(5-7)11(14)9(12)6-13-10/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWOTAUMTNBLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671077
Record name 3-Bromo-6-ethoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-ethoxy-4-hydroxyquinoline

CAS RN

1204810-21-8
Record name 3-Bromo-6-ethoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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